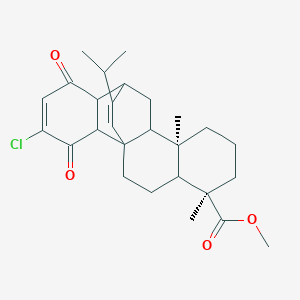![molecular formula C20H23N5O B11192762 1-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-(pyridin-2-yl)piperazine](/img/structure/B11192762.png)
1-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-(pyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-(pyridin-2-yl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a piperazine ring, a pyridine moiety, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-(pyridin-2-yl)piperazine typically involves multiple steps, starting from readily available starting materials. The reaction conditions often include the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-(pyridin-2-yl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-tubercular agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds share structural similarities and have been studied for their anti-tubercular activity.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds possess similar biological activities and are used in medicinal chemistry.
Uniqueness
1-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-(pyridin-2-yl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H23N5O |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-5-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H23N5O/c1-16-5-7-17(8-6-16)20-22-19(26-23-20)9-11-24-12-14-25(15-13-24)18-4-2-3-10-21-18/h2-8,10H,9,11-15H2,1H3 |
InChI Key |
IAUFUEMGRQCKIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCN3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B11192680.png)
![3-(2-methoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B11192691.png)
![2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B11192697.png)
![ethyl 4-({[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B11192698.png)

![5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(propan-2-yl)-1,2,4-oxadiazole](/img/structure/B11192708.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11192716.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-4'-methyl-2'-piperidin-1-yl-4,5'-bipyrimidin-6(1H)-one](/img/structure/B11192719.png)
![Methyl 2-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11192728.png)
![2-(2,4-dichlorophenoxy)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11192731.png)
![N,N-dimethyl-3-(9-phenyl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl)propan-1-amine](/img/structure/B11192736.png)
![N-(3-chloro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B11192750.png)
![N-(4-chlorobenzyl)-2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetamide](/img/structure/B11192752.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11192756.png)
